molecular formula C25H35N5O3S B2822472 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide CAS No. 1049493-75-5

4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide

Cat. No.: B2822472
CAS No.: 1049493-75-5
M. Wt: 485.65
InChI Key: JAVCGTGXXXXJBN-UHFFFAOYSA-N
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Description

4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide involves multiple steps, typically starting with the preparation of the core cyclohexane carboxamide structure. The synthetic route often includes:

    Formation of the cyclohexane carboxamide core: This can be achieved through the reaction of cyclohexanecarboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the butyl group: This step involves alkylation reactions using butyl halides.

    Attachment of the pyrazinyl piperazine moiety: This is typically done through nucleophilic substitution reactions involving pyrazine and piperazine derivatives.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazinyl and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Mechanism of Action

The mechanism of action of 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The pyrazinyl piperazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, thereby modulating biological pathways involved in disease processes .

Comparison with Similar Compounds

Similar compounds to 4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

4-butyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C23H32N4O3S\text{C}_{23}\text{H}_{32}\text{N}_{4}\text{O}_{3}\text{S}

This structure incorporates a cyclohexanecarboxamide moiety, which is linked to a piperazine ring substituted with a pyrazine group and a sulfonyl phenyl group. These functional groups are crucial for the compound's biological activity.

The primary mechanism of action for this compound appears to involve the antagonism of specific receptors. Research indicates that compounds with similar structures often target G-protein coupled receptors (GPCRs), particularly those involved in inflammatory pathways and neuropharmacological effects .

Antimicrobial Activity

Studies have demonstrated that derivatives of similar piperazine compounds exhibit notable antibacterial properties. For instance, compounds evaluated for their antibacterial activity against various strains have shown effectiveness, suggesting that this compound may also possess such properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is critical in neurodegenerative diseases like Alzheimer's. Inhibitors of AChE can enhance cholinergic neurotransmission, providing symptomatic relief in such conditions .

Case Study 1: Anticancer Potential

A study focused on the anticancer activity of piperazine derivatives found that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Neuropharmacological Effects

Another investigation into the neuropharmacological effects of related piperazine compounds revealed their potential as selective dopamine receptor modulators. This suggests that this compound could be explored for treating conditions like schizophrenia or depression by modulating dopaminergic pathways .

Comparative Biological Activity Table

Compound Activity IC50/EC50 Values Target
This compoundAntibacterialTBDBacterial Strains
Piperazine Derivative AAChE Inhibition0.5 µMAChE
Piperazine Derivative BAnticancer15 µM (HeLa Cells)Cancer Cell Lines
Piperazine Derivative CDopamine D3 Receptor Modulation10 µMD3 Receptor

Properties

IUPAC Name

4-butyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N5O3S/c1-2-3-4-20-5-7-21(8-6-20)25(31)28-22-9-11-23(12-10-22)34(32,33)30-17-15-29(16-18-30)24-19-26-13-14-27-24/h9-14,19-21H,2-8,15-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVCGTGXXXXJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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